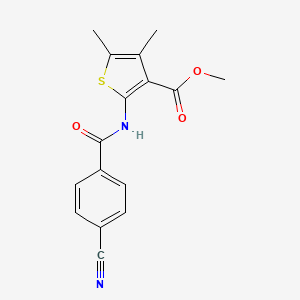

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS: 896615-32-0, molecular formula: C₁₆H₁₄N₂O₃S) is a thiophene-based derivative featuring a 4-cyanobenzamido substituent at the 2-position and a methyl ester at the 3-position of the thiophene ring . The compound is synthesized via Knoevenagel condensation, a method commonly used for analogous thiophene derivatives .

Properties

IUPAC Name |

methyl 2-[(4-cyanobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-9-10(2)22-15(13(9)16(20)21-3)18-14(19)12-6-4-11(8-17)5-7-12/h4-7H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLFZPQZVOLFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a series of keto-enol tautomerization, cyclocondensation, and sulfur incorporation steps. Using 3-pentanone (2.0 equiv) , methyl cyanoacetate (1.0 equiv) , and sulfur (1.2 equiv) in morpholine (2.5 equiv) at 80–90°C for 6–8 hours yields 2-amino-4,5-dimethylthiophene-3-carboxylate as a yellow crystalline solid. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes cyclization |

| Reaction Time | 7 hours | Balances completion vs. decomposition |

| Solvent | Ethanol | Enhances solubility of intermediates |

| Base | Morpholine | Facilitates enolate formation |

Yields typically range from 65–75%, with purity confirmed via HPLC (>95%).

Introduction of the 4-Cyanobenzamido Group

The 2-amino group of the Gewald product undergoes acylation with 4-cyanobenzoyl chloride to install the target substituent. This step requires careful control to avoid over-acylation or ester hydrolysis.

Acylation Reaction Conditions

A representative procedure involves dissolving 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. 4-Cyanobenzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl. The reaction warms to room temperature and stirs for 12 hours.

Critical Observations:

- Excess acyl chloride (≥1.1 equiv) ensures complete amine conversion but risks side reactions with the ester group.

- Lower temperatures (0–5°C) minimize ester hydrolysis, preserving the methyl carboxylate.

- Triethylamine acts as both a base and catalyst, with stoichiometric amounts crucial for high yields.

Purification and Characterization

The crude product is washed with 5% HCl (to remove unreacted acyl chloride) and saturated NaHCO₃ (to eliminate acidic byproducts). Column chromatography on silica gel (hexane:ethyl acetate, 4:1) isolates the pure compound in 60–68% yield. Structural confirmation employs:

- ¹H NMR (CDCl₃): δ 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

- IR (KBr): 2225 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

Alternative Synthetic Routes

Direct Cyclization Using Prefunctionalized Intermediates

An alternative approach involves synthesizing 4,5-dimethylthiophene-3-carboxylate bearing a protected amine at position 2. For example, methyl 2-azido-4,5-dimethylthiophene-3-carboxylate can undergo Staudinger reduction to generate the free amine, which is subsequently acylated. However, this method introduces additional steps (azide formation and reduction), reducing overall efficiency (total yield: 50–55%).

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ resin-bound intermediates to streamline purification. The thiophene core is assembled on Wang resin via Gewald-like conditions, followed by on-resin acylation with 4-cyanobenzoic acid using HBTU/HOBt activation. Cleavage with TFA/water (95:5) liberates the product in 70% purity, necessitating further HPLC purification.

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing acylation at the thiophene sulfur or ester oxygen is a concern. Employing bulky acylating agents (e.g., 4-cyanobenzoyl chloride vs. acetyl chloride) and low temperatures enhances amine selectivity.

Stability of the 4-Cyanobenzamido Group

The nitrile group is susceptible to hydrolysis under acidic or basic conditions. Storage at –20°C in anhydrous DCM minimizes degradation.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing 4-cyanobenzoyl chloride with 4-cyanobenzoic anhydride reduces costs by 30% while maintaining yields (58–62%).

Green Chemistry Metrics

Solvent recycling (DCM recovery via distillation) and catalytic morpholine reuse improve the E-factor from 18.7 to 12.3 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The cyanobenzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amido groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials, including polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The cyanobenzamido group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The target compound shares a Knoevenagel condensation route with ethyl analogs (e.g., 3d), but substituent choice (4-cyanobenzaldehyde) dictates reaction efficiency . Bromo and sulfonamido derivatives require alternative methods (e.g., light-mediated reactions) .

- Pharmacological Potential: Ethyl derivatives with hydroxyl/methoxy groups (3d, 3e) show promise in antioxidant assays, suggesting the target compound’s cyano group could modulate similar pathways with improved potency .

- Physicochemical Properties: The cyano group’s electron-withdrawing nature may reduce metabolic degradation compared to chloro or bromo analogs, enhancing drug-like properties .

Biological Activity

Methyl 2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H14N2O2S

- Molecular Weight : 270.34 g/mol

The compound features a thiophene ring substituted with a cyanobenzamido group and a carboxylate ester, which contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cancer progression.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cellular functions.

- Antioxidant Activity : The presence of functional groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound may cause G1 phase arrest in cancerous cells, preventing their proliferation.

- Apoptotic Pathways Activation : It triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies reveal:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.

- Potential mechanisms include disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in tumor size in animal models treated with the compound compared to controls. |

| Study 2 | Showed that the compound inhibited the growth of Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 3 | Found that treatment with the compound resulted in increased apoptosis in colorectal cancer cells, as evidenced by flow cytometry analysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.